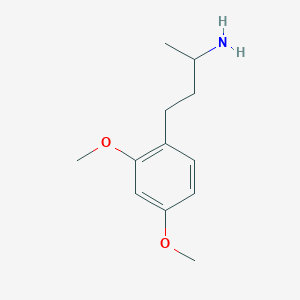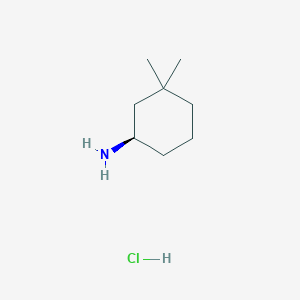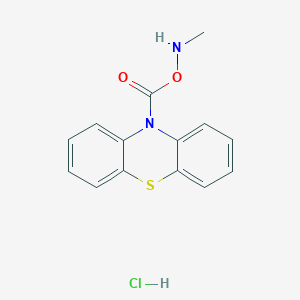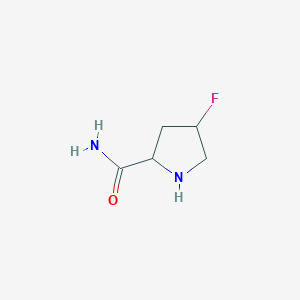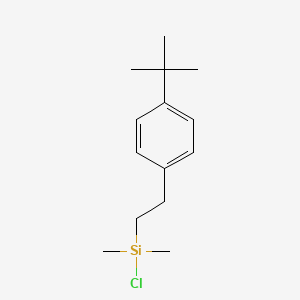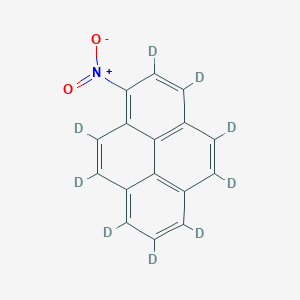
1-Nitropyrene-D9
概述
描述
1-Nitropyrene-D9 is an organic compound that is a deuterium-labeled derivative of 1-nitropyrene. It is characterized by the substitution of hydrogen atoms with deuterium, resulting in a compound with the molecular formula C16D9NO2. This compound is primarily used as an isotopic tracer in scientific research due to its unique properties and stability .
作用机制
Target of Action
1-Nitropyrene-D9 is a deuterium-labeled version of 1-Nitropyrene . It is primarily used in laboratory research as an isotope-labeled reagent It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Mode of Action
It’s known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
1-Nitropyrene, the non-deuterated form of this compound, can be metabolized by cytochrome P450 enzymes (CYPs), with CYP 2A13 and CYP 2E1 being important enzyme isoforms . These CYPs can metabolize 1-Nitropyrene through epoxidation and hydroxylation pathways . Major metabolites include 4,5-epoxide-1-nitropyrene, 9,10-epoxide-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene .
Pharmacokinetics
It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It’s known that 1-nitropyrene, the non-deuterated form, is a combustion byproduct emitted from diesel engines and is possibly carcinogenic to humans .
Action Environment
It’s known that 1-nitropyrene, the non-deuterated form, is a combustion byproduct emitted from diesel engines . This suggests that environmental factors such as the presence of combustion byproducts could potentially influence the action of this compound.
生化分析
Biochemical Properties
1-Nitropyrene-D9 interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450 enzymes (CYPs), with CYP 2A13 and CYP 2E1 being important enzyme isoforms . These enzymes metabolize this compound through epoxidation and hydroxylation pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been linked to the development of respiratory diseases such as inflammation, oxidative stress, asthma, and pulmonary fibrosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The major epoxidation products through electrophilic addition are 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.
Transport and Distribution
This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and it may have effects on its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions: 1-Nitropyrene-D9 is typically synthesized using isotope labeling techniques. A common method involves the reaction of chloropyrene with sodium deuteride, followed by a nitration reaction to produce this compound . The reaction conditions include:
Reactants: Chloropyrene and sodium deuteride.
Reaction Medium: Anhydrous conditions to prevent unwanted side reactions.
Temperature: Controlled to optimize the yield of the desired product.
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scale-up considerations for safety, efficiency, and cost-effectiveness .
化学反应分析
Types of Reactions: 1-Nitropyrene-D9 undergoes various chemical reactions, including:
Oxidation: Conversion to nitro derivatives using oxidizing agents.
Reduction: Reduction to amino derivatives using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) catalyst with hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives such as 1-aminopyrene.
Substitution: Formation of halogenated pyrene derivatives.
科学研究应用
1-Nitropyrene-D9 has a wide range of applications in scientific research:
Chemistry: Used as an isotopic tracer to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the transformation of 1-nitropyrene in biological systems.
Medicine: Investigated for its potential role in understanding the metabolic pathways of nitroaromatic compounds and their effects on human health.
相似化合物的比较
1-Nitropyrene: The non-deuterated form of 1-Nitropyrene-D9.
1-Aminopyrene: A reduction product of 1-nitropyrene.
1,8-Dinitropyrene: A related nitroaromatic compound with two nitro groups.
Comparison: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in scientific studies. Compared to its non-deuterated counterpart, this compound offers improved analytical capabilities in studying metabolic pathways and environmental transformations .
属性
IUPAC Name |
1,2,3,4,5,6,7,9,10-nonadeuterio-8-nitropyrene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRLPDGCPYIVHP-LOIXRAQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
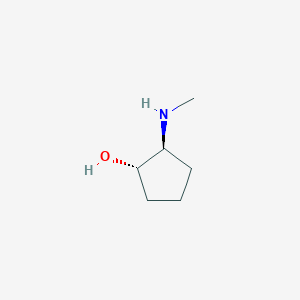
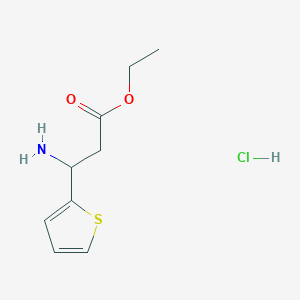


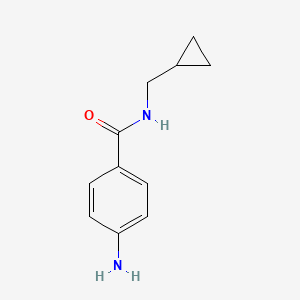
![5-(3-(ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid](/img/structure/B3169083.png)
